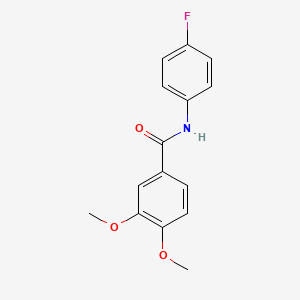

N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Description

Contextualizing Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. nih.gov This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide derivatives having been developed into successful therapeutic agents for a wide range of conditions. nih.govnanobioletters.com The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nanobioletters.com

Researchers have successfully synthesized and evaluated various benzamide derivatives for a plethora of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnanobioletters.com For example, certain benzamide derivatives have been investigated as potent glucokinase activators for the potential treatment of diabetes, while others have been explored as antiprion agents. nih.govacs.org The ability of the benzamide core to interact with a variety of biological targets underscores its importance as a privileged structure in drug discovery.

Rationale for Investigating N-(4-fluorophenyl)-3,4-dimethoxybenzamide

The specific structural features of this compound provide a compelling rationale for its investigation. The incorporation of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and basicity. researchgate.netresearchgate.net The presence of the 4-fluorophenyl group in this compound suggests a deliberate design to leverage these benefits.

Furthermore, the 3,4-dimethoxybenzamide (B75079) portion of the molecule is also of significant interest. Dimethoxy-substituted aromatic rings are found in a variety of biologically active compounds, and their presence can influence receptor binding and metabolic pathways. nih.gov For instance, some studies have explored N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. nih.gov The combination of the fluorinated phenyl ring and the dimethoxybenzoyl moiety in this compound creates a molecule with potential for novel biological activities, warranting further exploration.

Overview of Academic Research Trajectories for this compound

While direct and extensive research specifically focused on the biological activities of this compound is not widely published, its structural components suggest several potential avenues for academic investigation. Based on the known activities of related compounds, research trajectories could logically explore its potential as an antimicrobial, anticonvulsant, or anticancer agent.

The general synthesis of N-substituted benzamides is well-documented, typically involving the reaction of a substituted aniline (B41778) with a benzoyl chloride. nanobioletters.com In the case of this compound, this would involve the reaction of 4-fluoroaniline (B128567) with 3,4-dimethoxybenzoyl chloride. The characterization of the resulting compound would involve standard analytical techniques such as NMR and mass spectrometry to confirm its structure and purity. Subsequent research would likely involve screening the compound for various biological activities, guided by the known pharmacology of structurally similar benzamides. For example, given that some dimethoxybenzamide analogues have been investigated for anticonvulsant properties, this would be a logical starting point for in vivo studies. researchgate.netsci-hub.se

Below are data tables summarizing the key chemical properties of this compound and a comparative overview of the biological activities of structurally related compounds, which may inform future research directions for the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄FNO₃ |

| Molecular Weight | 275.27 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 275.095766 g/mol |

| Monoisotopic Mass | 275.095766 g/mol |

| Topological Polar Surface Area | 55.1 Ų |

| Heavy Atom Count | 20 |

| Formal Charge | 0 |

| Complexity | 311 |

Data sourced from PubChem.

Table 2: Biological Activities of Structurally Related Benzamide Derivatives

| Compound Class | Example Compound(s) | Investigated Biological Activity |

| Dimethoxybenzamide Derivatives | N'-Benzylidene-3,4-dimethoxybenzohydrazides | Antimicrobial |

| 3-Substituted-N-aryl-6,7-dimethoxy...carboxamides | Anticonvulsant, Neuroprotective | |

| Fluorinated Benzamide Derivatives | N-benzyl-2-fluorobenzamides | Anticancer (EGFR/HDAC3 inhibitors) |

| 3α-[bis(4-fluorophenyl)methoxy]tropanes | Atypical Dopamine (B1211576) Transporter (DAT) inhibitors | |

| N-Phenylbenzamide Derivatives | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral (Enterovirus 71 inhibitor) |

This comparative data highlights the diverse therapeutic potential within the broader family of benzamide derivatives and suggests promising areas for the future investigation of this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXHYXATYGANFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325802-84-4 | |

| Record name | N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl 3,4 Dimethoxybenzamide

Established Synthetic Routes to N-(4-fluorophenyl)-3,4-dimethoxybenzamide

The formation of the amide bond in this compound is typically achieved through standard amidation reactions.

Conventional Amidation Reactions for Benzamide (B126) Synthesis

The synthesis of benzamides fundamentally involves the coupling of a carboxylic acid or its activated derivative with an amine. This transformation is one of the most frequently performed reactions in organic synthesis. Traditional methods often require the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, or the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

More contemporary methods focus on direct amidation reactions that avoid the pre-activation step, employing catalysts such as boric acid derivatives or transition metal complexes. Oxidative amidation, where aldehydes or alcohols are directly coupled with amines in the presence of an oxidizing agent, represents another efficient strategy for benzamide synthesis.

Specific Reaction Conditions and Reagents for this compound Formation

The synthesis of this compound is most directly accomplished by the reaction of 3,4-dimethoxybenzoic acid with 4-fluoroaniline (B128567) or their respective activated derivatives.

A common and effective method involves the conversion of 3,4-dimethoxybenzoic acid to 3,4-dimethoxybenzoyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 4-fluoroaniline in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is generally carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly below.

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of 3,4-dimethoxybenzoic acid and 4-fluoroaniline. Reagents like EDC in combination with HOBt or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) are highly effective. mdpi.com For instance, a similar synthesis of N-(4-fluorophenyl)benzamide was achieved in high yield using EDC·HCl as the coupling reagent. rsc.org

Below is a table summarizing typical reaction conditions for the synthesis of this compound and related compounds.

| Starting Materials | Coupling Reagents/Method | Solvent | Base | Temperature | Yield |

| 3,4-Dimethoxybenzoyl chloride, 4-Fluoroaniline | Acyl Chloride Method | Dichloromethane | Triethylamine | 0 °C to RT | High |

| 3,4-Dimethoxybenzoic acid, 4-Fluoroaniline | EDC·HCl, HOBt | DMF | DIPEA | RT | Good to High |

| 3,4-Dimethoxybenzoic acid, 4-Fluoroaniline | HATU, DIPEA | DMF | DIPEA | RT | High |

| Benzoic acid, 4-Fluoroaniline | EDC·HCl | Nitromethane (mechanosynthesis) | - | RT | 95% rsc.org |

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers several sites for modification to generate a library of analogues. These modifications can be systematically introduced on the fluorophenyl ring, the dimethoxybenzoyl moiety, or at the amide nitrogen.

Structural Modifications on the Fluorophenyl Moiety

The fluorophenyl ring can be subjected to various chemical transformations to introduce additional substituents or to alter the position of the fluorine atom. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially introduce new functional groups, although the fluorine atom's deactivating effect and directing properties must be considered.

A more common strategy involves the synthesis of analogues from variously substituted fluoroanilines. For example, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide demonstrates the use of a difluoro-substituted aniline (B41778) to create analogues with increased fluorine content. mdpi.com This approach allows for the systematic exploration of the structure-activity relationship by varying the number and position of fluorine atoms or by introducing other substituents on the phenyl ring.

| Starting Aniline | Resulting Benzamide Analogue |

| 4-Fluoroaniline | This compound |

| 2,4-Difluoroaniline | N-(2,4-difluorophenyl)-3,4-dimethoxybenzamide |

| 4-Chloro-2-fluoroaniline | N-(4-chloro-2-fluorophenyl)-3,4-dimethoxybenzamide |

Substituent Variations on the Dimethoxybenzoyl Ring

The dimethoxybenzoyl portion of the molecule can be readily modified by starting with differently substituted benzoic acids. The methoxy (B1213986) groups can be replaced with other alkoxy groups, halogens, or alkyl chains to probe the electronic and steric requirements of this part of the molecule.

For instance, studies on related benzoylphenylurea insecticides have shown that replacing the 2,6-dimethoxy substitution with 2,6-difluoro substitution can significantly impact biological activity. nih.gov This highlights the importance of the substitution pattern on the benzoyl ring. Analogues of this compound could be synthesized from a variety of substituted benzoic acids to explore these effects.

| Substituted Benzoic Acid | Resulting Benzamide Analogue | Potential Effect of Substituent |

| 3,4-Dihydroxybenzoic acid | N-(4-fluorophenyl)-3,4-dihydroxybenzamide | Increased polarity, potential for further derivatization |

| 3,4-Dichlorobenzoic acid | N-(4-fluorophenyl)-3,4-dichlorobenzamide | Altered electronic properties and hydrophobicity |

| 3-Methoxy-4-hydroxybenzoic acid (Vanillic acid) | N-(4-fluorophenyl)-4-hydroxy-3-methoxybenzamide | Introduction of a phenolic hydroxyl group |

Modifications at the Amide Nitrogen

The amide nitrogen itself can be a point of derivatization, although this can be more challenging due to the reduced nucleophilicity of the nitrogen lone pair, which is delocalized into the carbonyl group. However, under appropriate conditions, N-alkylation or N-arylation can be achieved.

For example, N-alkylation can be performed using an alkyl halide in the presence of a strong base, such as sodium hydride, to deprotonate the amide nitrogen. This approach has been used in the synthesis of N-substituted tropane analogues, where the amide was first formed and then alkylated. nih.gov Another strategy involves the acylation of the amide nitrogen followed by reduction of the resulting imide. These modifications introduce a tertiary amide, which can have a significant impact on the molecule's conformation and hydrogen bonding capabilities.

| Modification | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) in aprotic solvent (e.g., DMF) | N-alkyl-N-(4-fluorophenyl)-3,4-dimethoxybenzamide |

| N-Acylation followed by Reduction | Acyl chloride, then a reducing agent (e.g., LiAlH₄) | N-alkyl-N-(4-fluorophenyl)-3,4-dimethoxybenzamide |

| N-Arylation | Aryl halide, Palladium or Copper catalyst | N-aryl-N-(4-fluorophenyl)-3,4-dimethoxybenzamide |

Advanced Synthetic Techniques and Green Chemistry Approaches

The synthesis of N-aryl benzamides, including this compound, is increasingly benefiting from advanced synthetic methodologies that align with the principles of green chemistry. These techniques aim to enhance reaction efficiency, reduce waste, and minimize the use of hazardous materials.

One prominent advanced technique is microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products compared to conventional heating methods. nih.govresearchgate.net This rapid, uniform heating is particularly effective for amide bond formation. The application of microwave energy in a solvent-free or high-boiling point solvent system represents a significant green advantage by reducing energy consumption and solvent waste. researchgate.net

The principles of green chemistry also encourage the replacement of hazardous solvents with more environmentally benign alternatives. rsc.org Traditional amide syntheses often employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), which are associated with toxicity and disposal challenges. researchgate.net Research into greener alternatives has identified solvents like propylene carbonate or γ-Valerolactone as viable replacements in amide-forming reactions, minimizing the environmental impact of the synthesis. rsc.orgresearchgate.net Catalyst-free and solvent-free reaction conditions, where applicable, represent the ideal green approach, further reducing the process's environmental footprint. nih.gov

Analytical Characterization Techniques for this compound and Its Derivatives

The definitive identification and purity assessment of this compound rely on a combination of modern analytical techniques. These methods provide detailed information about the compound's molecular structure, composition, and purity level.

Spectroscopic methods are fundamental for elucidating the molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide precise information about the atomic framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-fluorophenyl and 3,4-dimethoxyphenyl rings, the amide proton (N-H), and the methoxy (–OCH₃) groups. ¹³C NMR spectroscopy complements this by identifying each unique carbon atom in the molecule, including the carbonyl carbon of the amide group. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Amide Proton | ¹H | 8.0 - 9.5 | Broad singlet, position can vary |

| Aromatic Protons | ¹H | 6.8 - 7.8 | Complex multiplets due to coupling |

| Methoxy Protons | ¹H | ~3.9 | Two distinct singlets |

| Carbonyl Carbon | ¹³C | 165 - 170 | Amide carbonyl |

| Aromatic Carbons | ¹³C | 110 - 155 | Signals for 12 aromatic carbons |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The spectrum of this compound would be characterized by specific absorption bands corresponding to the N-H bond, the carbonyl (C=O) group of the amide, and the C-O bonds of the methoxy groups. mdpi.com

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3250 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl C=O (Amide I) | Stretching | 1640 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amide C-N | Stretching | 1200 - 1300 |

| Aryl C-O | Stretching | 1020 - 1250 |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. nih.gov Electron impact (EI) or electrospray ionization (ESI) techniques can be used. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to the exact mass of the molecule, confirming its elemental composition. mdpi.com

Chromatographic techniques are essential for separating the target compound from impurities and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to quantify the purity of the final product. google.com A common method involves a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water. The compound's purity is determined by the relative area of its peak in the resulting chromatogram. google.com

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can be an effective purity assessment tool.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of product purity. justia.com The compound is spotted on a silica gel plate and developed with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The resulting spot, visualized under UV light, is compared against starting materials and known standards.

Table 3: Chromatographic Methods for Purity Assessment

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| HPLC | C18 Silica | Acetonitrile / Water | Quantitative purity analysis |

| TLC | Silica Gel | Hexane / Ethyl Acetate | Reaction monitoring, qualitative purity |

While X-ray crystallography provides unparalleled structural detail, a review of the current scientific literature indicates that the specific crystal structure of this compound has not been published. However, crystallographic studies on analogous benzamide and other aromatic amide derivatives are common, providing insight into the likely structural features and intermolecular interactions that would be present in the title compound. nih.govresearchgate.net

Lack of Specific Preclinical Data for this compound

Following a comprehensive search of available scientific literature, no specific preclinical data was found for the compound This compound corresponding to the requested pharmacological profiles. The search aimed to identify studies on its in vitro antiproliferative activity, including evaluations against HepG2 and MCF-7 cancer cell lines, cell cycle analysis, and apoptosis induction. Additionally, information regarding its antimicrobial, antibacterial, and antifungal properties was sought.

Therefore, the generation of an article based on the provided outline is not possible at this time due to the absence of specific research findings for this particular compound in the public domain.

Preclinical Biological Evaluation of N 4 Fluorophenyl 3,4 Dimethoxybenzamide

In Vitro Pharmacological Profiling

Enzyme Inhibition Assays

No specific data on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by N-(4-fluorophenyl)-3,4-dimethoxybenzamide has been reported in the searched scientific literature. While benzamide (B126) derivatives are a class of compounds investigated for cholinesterase inhibitory activity, specific IC50 or Ki values for this particular compound are not available.

The inhibitory potential of this compound against NRH:quinone oxidoreductase 2 (NQO2) has not been documented in the available research. Studies on NQO2 inhibitors have explored various chemical scaffolds, but data for this specific compound is absent.

There is no published information regarding the modulatory effects of this compound on other enzyme targets such as α-Glucosidase.

Receptor Binding and Modulation Studies

Binding affinity and interaction studies for this compound with sigma-1 (σ1) and sigma-2 (σ2) receptors are not available in the public domain. Although various ligands for sigma receptors have been developed and characterized, this compound has not been specifically evaluated in this context.

Specific binding affinities (such as Ki or IC50 values) of this compound for dopamine (B1211576) or serotonin receptor subtypes have not been reported. Benzamide structures are common in ligands targeting these receptors, but specific data for the requested compound is not present in the searched literature.

Opioid Receptor Modulation (e.g., Kappa Opioid Receptor)

There is no available information in the reviewed scientific literature to suggest that this compound has been evaluated for its modulatory effects on any opioid receptors, including the kappa opioid receptor.

In Vivo Efficacy Studies in Preclinical Models (Excluding Clinical Human Data)

Comprehensive searches of preclinical research databases have not identified any in vivo studies investigating the efficacy of this compound.

Anti-Tumor Efficacy in Xenograft Models

No studies have been published detailing the evaluation of this compound in xenograft models to assess its potential anti-tumor activities.

Efficacy in Relevant Disease Models (e.g., CNS disorders, infectious diseases, inflammation)

There is currently no published research on the efficacy of this compound in any preclinical models of central nervous system (CNS) disorders, infectious diseases, or inflammation.

Mechanistic Investigations of N 4 Fluorophenyl 3,4 Dimethoxybenzamide Activity

Elucidation of Molecular Targets and Pathways

There is a notable absence of published research specifically identifying the molecular targets and biological pathways directly modulated by N-(4-fluorophenyl)-3,4-dimethoxybenzamide. While studies exist for structurally related compounds or larger molecules containing this chemical moiety, such data falls outside the scope of this analysis.

Protein-Ligand Interaction Analysis

No specific protein-ligand interaction analyses for this compound have been reported in the reviewed scientific literature. Consequently, data regarding its binding affinities, interaction sites, or specific protein targets are not available.

Downstream Cellular Pathway Modulation

Information regarding the modulation of downstream cellular pathways following treatment with this compound is not available. Research has been conducted on broader categories of N-substituted benzamides, which have been shown to have anti-inflammatory effects by inhibiting NFκB activity. However, specific studies on the downstream effects of the title compound are absent.

Mechanisms of Action in Cellular Processes

Specific mechanisms of action for this compound in cellular processes have not been elucidated in dedicated studies.

Tubulin Polymerization Inhibition and Mitotic Arrest

There is no direct evidence in the scientific literature to suggest that this compound inhibits tubulin polymerization or induces mitotic arrest. While related compounds, such as certain coumarin-acrylamide hybrids bearing a 3,4-dimethoxybenzamide (B75079) moiety, have been investigated for their effects on tubulin, these findings are not directly applicable to the specific compound . For instance, a coumarin-3-(4-fluorophenyl)acrylamide derivative with a 3,4-dimethoxybenzamide group showed only moderate cytotoxic activity in one study.

Induction of Apoptosis and Programmed Cell Death Pathways

The induction of apoptosis by this compound has not been a subject of specific investigation. Broader studies on other N-substituted benzamides like 3-chloroprocainamide (3CPA) have shown the ability to induce apoptosis through a caspase-9 activation pathway, which is correlated with cytochrome c release. However, it is not scientifically accurate to extrapolate these findings to this compound without direct experimental evidence.

Influence on Cellular Signaling Cascades

There are no available studies that detail the influence of this compound on specific cellular signaling cascades. Therefore, its role in modulating key signaling pathways involved in cell proliferation, survival, or differentiation remains unknown.

Modulation of Oxidative Stress Responses

Extensive literature searches did not yield specific research findings on the direct modulation of oxidative stress responses by the compound this compound. While the broader class of benzamide (B126) derivatives has been a subject of interest in medicinal chemistry for various therapeutic applications, detailed mechanistic studies elucidating the specific impact of this compound on cellular oxidative stress pathways, including its effects on reactive oxygen species (ROS) generation, antioxidant enzyme activity, and lipid peroxidation, are not available in the public domain.

Oxidative stress is a pathological state characterized by an imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage. Key markers frequently investigated to assess oxidative stress include the levels of superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), as well as the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Furthermore, the extent of lipid peroxidation, often measured by the levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), serves as a crucial indicator of oxidative damage to cellular membranes.

Research into the antioxidant potential of various chemical entities often involves in vitro assays to determine their radical scavenging capabilities and in cellular models to observe their effects on the endogenous antioxidant defense systems. However, no such studies specifically detailing the activity of this compound have been identified.

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl 3,4 Dimethoxybenzamide and Its Analogues

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of N-arylbenzamides, the fluorine substituent on the N-phenyl ring can significantly influence metabolic stability, binding affinity, and selectivity for its biological target.

The table below presents data from a series of 2-phenoxybenzamide (B1622244) analogues, illustrating the impact of substitutions, including fluorine, on their antiplasmodial activity and cytotoxicity.

| Compound | R | R' | PfNF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (SI) |

| 1 | H | H | 0.6593 | 190.3 | 288.6 |

| 19 | H | Pivaloyl | 0.6172 | 185.0 | 299.7 |

| 56 | 4-F | Pivaloyl | 0.6172 | 185.0 | 299.7 |

| 37 | H | N-Boc-piperazinyl (para) | 0.2690 | 124.0 | 461.0 |

| 39 | H | N-pivaloyl-piperazinyl (para) | 0.5795 | 99.62 | 171.8 |

Data sourced from a study on 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

Role of 3,4-Dimethoxy Moiety in Target Interaction

In a series of benzamide-isoquinoline derivatives designed as sigma-2 (σ2) receptor ligands, the presence and position of methoxy (B1213986) groups were found to be critical for binding affinity and selectivity. An additional methoxy group at the para-position of the benzamide (B126) phenyl ring dramatically increased σ2 selectivity. nih.gov This highlights the sensitivity of the receptor to the electronic and steric properties imparted by methoxy substituents. While these compounds are not direct N-arylbenzamides, the findings suggest that the 3,4-dimethoxy moiety in N-(4-fluorophenyl)-3,4-dimethoxybenzamide likely plays a crucial role in orienting the molecule within its target's binding site and contributing to its binding affinity.

The following table illustrates the effect of methoxy and other substituents on the binding affinity of benzamide-isoquinoline derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.

| Compound | Substituent on Benzamide Ring | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |

| 5f | 3-Methoxy | 158 ± 21 | 10.1 ± 1.5 | 0.06 |

| 5e | 3,4-Dimethoxy | >10,000 | 25.2 ± 3.5 | >397 |

| 5g | 3-Nitro | 2,110 ± 320 | 1,230 ± 180 | 0.58 |

Data from a study on benzamide-isoquinoline derivatives as sigma receptor ligands. nih.gov

Influence of N-Aryl Substitutions on Pharmacological Profile

The nature and substitution pattern of the N-aryl ring are critical determinants of the pharmacological profile of benzamide derivatives. Variations in the substituents on this ring can modulate lipophilicity, electronic properties, and steric bulk, all of which can affect target binding, selectivity, and pharmacokinetic properties.

Studies on N-substituted benzamide derivatives as antitumor agents have shown that the substituents on the N-phenyl ring are crucial for activity. For instance, the presence of a chlorine atom or a nitro-group on the N-phenyl ring was found to significantly decrease anti-proliferative activity in certain cancer cell lines. nih.gov In a different study on N-arylpiperazine derivatives, the electronic, steric, and lipophilic characteristics of substituents on the N-aryl ring were shown to influence their antimicrobial activity.

The table below shows the anti-proliferative activities of a series of N-substituted benzamide derivatives against various cancer cell lines, highlighting the influence of the N-aryl substitution.

| Compound | N-Aryl Substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) | K562 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| MS-275 (Entinostat) | Pyridin-3-ylmethoxy | 1.58 | 2.14 | 0.89 | 3.21 |

| Analog 1 | 2-Aminophenyl | 0.78 | 1.25 | 0.43 | 1.56 |

| Analog 2 | 2-Amino-5-chlorophenyl | 10.21 | 15.67 | 8.98 | 12.34 |

| Analog 3 | 2-Amino-5-nitrophenyl | >50 | >50 | >50 | >50 |

Data adapted from a study on N-substituted benzamide derivatives as antitumor agents. nih.gov

Stereochemical Considerations and Enantioselective Synthesis (if applicable)

For molecules that possess a chiral center, the stereochemistry can have a profound impact on their pharmacological activity. It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile compared to its counterpart. While this compound itself is not chiral, the introduction of a stereocenter, for example at the α-position to the amide nitrogen, would necessitate considerations of stereochemistry.

Recent advances in synthetic chemistry have enabled the nickel-catalyzed asymmetric synthesis of α-arylbenzamides, producing these chiral molecules in high enantiomeric purity. nih.gov This methodology allows for the controlled introduction of a stereogenic center, which would be crucial for investigating the stereochemical requirements of the biological target if a chiral analogue of this compound were to be synthesized. Such studies would be essential to determine if the target receptor has a stereopreference for binding.

As there is no inherent chirality in this compound, and no studies on chiral analogues are available, a data table for this section is not applicable.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can help in understanding the key physicochemical properties that govern activity and in designing new, more potent analogues.

Several QSAR studies have been conducted on benzamide derivatives to elucidate the structural requirements for various biological activities. For example, a QSAR study on substituted benzamides with antimicrobial activity revealed that topological descriptors, such as molecular connectivity indices and Kier's shape index, could effectively model the activity. nih.gov Another 3D-QSAR study on galloyl benzamides as P-glycoprotein inhibitors identified a pharmacophore model with two hydrogen-bond acceptors, one hydrophobic feature, one hydrogen-bond donor, and two aromatic rings as crucial for potent inhibition.

A validated predictive QSAR model for N-aryl-oxazolidinone-5-carboxamides with anti-HIV protease activity highlighted the importance of atom-based descriptors like RTSA indices and Wang-Ford charges, as well as various whole molecular descriptors. nih.gov These studies underscore the utility of QSAR in rationalizing the SAR of benzamide derivatives and guiding the design of new compounds with improved therapeutic potential.

The following table summarizes the statistical results of a 3D-QSAR model for galloyl benzamides as P-gp inhibitors.

| Parameter | Value |

| Correlation coefficient (r²) | > 0.95 |

| F value | > 205 |

| Predictive power (Q²) | > 0.6 |

| Standard deviation (SD) | < 0.2 |

Statistical data from a 3D-QSAR study on galloyl benzamides. researchgate.net

Computational Chemistry and Molecular Modeling of N 4 Fluorophenyl 3,4 Dimethoxybenzamide

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as N-(4-fluorophenyl)-3,4-dimethoxybenzamide, within the binding site of a target protein. This process is fundamental for identifying potential biological targets and prioritizing compounds for further experimental testing. nih.gov

The docking process begins with the three-dimensional structures of both the ligand and the target protein. The algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function for each pose to estimate the binding affinity. Lower docking scores typically indicate a more favorable binding interaction. For benzamide-based compounds, docking studies have been instrumental in identifying key interactions with various protein targets, such as Rho-associated kinase-1 (ROCK1). nih.govresearchgate.net These studies often reveal critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov For instance, the benzamide (B126) core can act as a scaffold, while its substituents form specific interactions with amino acid residues in the binding site. researchgate.net

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -9.8 | Lys72, Glu170, Val57 | Hydrogen Bond, Hydrophobic |

| ROCK1 | -8.5 | Met256, Asp216 | Hydrogen Bond, Pi-Alkyl |

| Mu-opioid Receptor | -7.9 | Trp229, His297 | Hydrogen Bond, Pi-Pi Stacking |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, molecular geometry, and reactivity of a compound. epstem.netnih.gov These methods are used to calculate a wide range of molecular properties by solving the Schrödinger equation, offering a level of detail that is inaccessible through experimental means alone. For this compound, DFT can be employed to optimize its three-dimensional structure and compute its electronic properties. nih.govresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. epstem.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular recognition and interaction with biological targets. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Molecular polarity and solubility |

Molecular Dynamics Simulations for Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fi This technique is essential for assessing the stability of a docked complex, understanding conformational changes in both the ligand and the protein, and analyzing the role of solvent molecules in the binding process. unica.it

An MD simulation for the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. utupub.fi The analysis of the simulation trajectory provides valuable metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation period. utupub.fi Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Moreover, MD simulations allow for a detailed examination of the persistence of specific interactions, such as hydrogen bonds, identified during docking, providing a more accurate picture of the binding dynamics. unica.it

| Parameter | Typical Value/Finding | Interpretation |

|---|---|---|

| Simulation Time | 50-100 ns | Ensures adequate sampling of conformational space |

| Ligand RMSD | < 2.0 Å | Indicates stable binding of the ligand in the pocket |

| Protein RMSF | Variable per residue | Highlights flexible loops or domains affected by binding |

| Hydrogen Bond Occupancy | > 75% | Confirms the stability of key hydrogen bond interactions |

In Silico ADME Prediction Methodologies for Compound Optimization

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. nih.gov In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore a critical step in the early stages of drug discovery to filter out compounds with unfavorable profiles. mdpi.com For this compound, various computational models can predict its ADME characteristics based on its chemical structure.

These predictive models often use Quantitative Structure-Activity Relationship (QSAR) approaches or machine learning algorithms trained on large datasets of experimental data. Key predicted parameters include lipophilicity (logP), aqueous solubility, human intestinal absorption, blood-brain barrier (BBB) penetration, and plasma protein binding. researchgate.netjonuns.com For instance, studies on similar benzamide derivatives have used online tools like pkCSM to predict that such compounds are well-absorbed and can penetrate the BBB. jonuns.com These predictions help guide the chemical modification of the lead compound to optimize its ADME profile, improving its potential as a viable drug candidate. researchgate.net

| ADME Property | Predicted Value | Desirable Range/Interpretation |

|---|---|---|

| Water Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption | 92% | High absorption |

| Blood-Brain Barrier (logBB) | 0.32 | Able to penetrate the BBB jonuns.com |

| Plasma Protein Binding | 90% | High binding to plasma proteins researchgate.net |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. semanticscholar.orgmuni.cz If this compound is identified as a hit compound, virtual screening can be used to find analogs with potentially higher activity. This can be done through structure-based virtual screening, which docks thousands of compounds into the target's binding site, or ligand-based virtual screening, which searches for molecules with structural or pharmacophoric similarity to the active compound. nih.gov

Once a promising lead compound is identified, lead optimization strategies are employed to enhance its therapeutic properties. patsnap.com This is an iterative process involving the design, synthesis, and testing of new analogs based on Structure-Activity Relationships (SAR). patsnap.com Computational methods play a pivotal role in guiding this process. preprints.org For example, based on the binding mode observed in docking and MD simulations, medicinal chemists can design modifications to improve binding affinity. This might involve introducing a group that can form an additional hydrogen bond or replacing a part of the molecule to improve its fit in the binding pocket (scaffold hopping). patsnap.com Concurrently, in silico ADME models are used to ensure that the modifications also lead to a favorable pharmacokinetic profile. nih.gov Structural simplification is another strategy to improve synthetic accessibility and pharmacokinetic properties by removing non-essential parts of the molecule. scienceopen.com

| Strategy | Objective | Computational Tool |

|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Improve potency and selectivity | Molecular Docking, 3D-QSAR |

| Bioisosteric Replacement | Enhance activity or ADME properties | Docking, Free Energy Calculations |

| Scaffold Hopping | Discover novel core structures | Ligand-based Virtual Screening |

| Structural Simplification | Improve PK profile and synthetic access | Fragment-based methods |

Advanced Research Perspectives and Future Directions for N 4 Fluorophenyl 3,4 Dimethoxybenzamide

Development of N-(4-fluorophenyl)-3,4-dimethoxybenzamide as a Research Tool

The utility of a small molecule in research often precedes its development as a therapeutic. This compound holds significant potential to be developed into a specialized research tool for elucidating complex biological pathways.

Chemical Probe Development: Its fundamental structure makes it an ideal starting point for the synthesis of chemical probes. By incorporating reporter tags (e.g., biotin) or photo-cross-linking groups, derivatives of this compound could be used in chemoproteomic studies to identify novel protein targets. Such probes would enable researchers to "fish" for interacting proteins in cell lysates, potentially uncovering previously unknown signaling pathways or off-target effects of benzamide-based drugs.

Radioligand for Target Identification: Substituted benzamides are well-known for their affinity for dopamine (B1211576) receptors. nih.govcambridge.org Following the precedent set by molecules like ³H-spiperone, a radiolabeled version of this compound (e.g., with tritium, ³H) could be synthesized. nih.gov This radioligand could serve as a valuable tool in receptor binding assays to screen for new psychoactive compounds or to map the distribution and density of novel binding sites within different brain regions.

Pharmacological Scaffold: The compound can serve as a foundational scaffold in fragment-based drug discovery (FBDD). Its ability to form key hydrogen bonds and engage in aromatic interactions makes it a candidate for initial screening against a wide range of protein targets. Hits from such screens, even those with low affinity, can provide crucial starting points for medicinal chemists to build upon, optimizing potency and selectivity through iterative chemical modifications.

Exploration of Novel Therapeutic Applications in Preclinical Development

The true potential of this compound lies in its possible therapeutic applications. Based on the established bioactivity of related compounds, several promising avenues for preclinical investigation can be proposed. The structure-activity relationships (SAR) of N-phenylbenzamides suggest that substitutions on both aromatic rings are critical determinants of biological activity. researchgate.netmdpi.com

Anticancer Activity: The 4-fluorophenyl moiety is a common feature in modern anticancer agents. In a study of benzamide (B126) derivatives targeting the human estrogen receptor alpha, the analogue with a p-fluorophenyl substitution exhibited the strongest binding affinity in molecular docking simulations. d-nb.info Furthermore, other heterocyclic structures containing a 5-(4-fluorophenyl) group have demonstrated effective inhibition of cancer cell proliferation. researchgate.net This suggests that this compound could be investigated as a potential inhibitor of hormone-dependent cancers or other malignancies.

Antimicrobial and Antiparasitic Potential: The N-phenylbenzamide scaffold is present in various agents developed to combat infectious diseases. nih.gov Studies have demonstrated the efficacy of N-phenylbenzamide derivatives against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas disease. nih.gov Similarly, derivatives sharing the 3,4-dimethoxybenzoyl core have shown promising results as broad-spectrum antimicrobial agents. nih.gov Therefore, preclinical screening of this compound against a panel of pathogenic bacteria, fungi, and parasites is a logical next step.

Antiviral Properties: Research into N-phenylbenzamide derivatives has revealed potent antiviral effects. For example, the structurally related compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was found to have significant anti-Hepatitis B virus (HBV) activity, effective against both wild-type and drug-resistant viral strains. nih.gov This precedent suggests that this compound could be a candidate for screening against HBV and other viruses.

Neurological and Psychiatric Disorders: Substituted benzamides are classic modulators of the dopaminergic system and are used clinically as antipsychotic and antidepressant agents. nih.gov Compounds like sulpiride (B1682569) and amisulpride (B195569) selectively target D2 and D3 dopamine receptors. nih.govnih.gov The specific substitution pattern of this compound could confer a unique affinity and selectivity profile for dopamine or other CNS receptors, warranting investigation for its potential use in treating schizophrenia, depression, or other neurological conditions.

| Therapeutic Area | Rationale Based on Structurally Related Compounds | Potential Target(s) | Reference |

|---|---|---|---|

| Oncology | The 4-fluorophenyl group is associated with high binding affinity in some anticancer agents. | Hormone receptors (e.g., Estrogen Receptor Alpha), Protein Kinases | d-nb.inforesearchgate.net |

| Infectious Disease (Antiparasitic) | N-phenylbenzamide derivatives show activity against kinetoplastid parasites and schistosomes. | Parasite-specific enzymes, Mitochondrial DNA (kDNA) | researchgate.netnih.gov |

| Infectious Disease (Antimicrobial) | Derivatives with a 3,4-dimethoxybenzoyl core exhibit antibacterial and antifungal properties. | Bacterial enzymes (e.g., Aminoglycoside phosphotransferase), Fungal aspartic proteinases | nih.govnih.gov |

| Infectious Disease (Antiviral) | N-phenylbenzamide analogues show potent activity against Hepatitis B Virus (HBV). | Viral replication machinery, Host factors (e.g., APOBEC3G) | nih.gov |

| Neurology/Psychiatry | The substituted benzamide scaffold is a classic modulator of dopamine receptors. | Dopamine D2/D3 receptors, other CNS G-protein coupled receptors | nih.govnih.gov |

Integration with Emerging Technologies in Drug Discovery

The advancement of this compound from a compound of interest to a lead candidate can be greatly accelerated by leveraging emerging technologies in drug discovery.

High-Throughput and High-Content Screening (HTS/HCS): The compound's straightforward synthesis makes it suitable for inclusion in large chemical libraries used for HTS campaigns. Automated, nanoscale synthesis and screening can rapidly test the molecule against thousands of biological targets to identify initial "hits." nih.gov HCS can then provide more detailed information on its cellular effects, such as impacts on morphology, protein localization, or cell cycle progression.

In Silico Drug Design and AI: Computational tools are indispensable for modern drug discovery. Molecular docking studies can predict the binding orientation and affinity of this compound within the active sites of various proteins, such as kinases or microbial enzymes. researchgate.netnih.gov Artificial intelligence and machine learning algorithms can analyze these predictions alongside existing SAR data from other benzamides to prioritize the most promising therapeutic targets and guide the design of next-generation analogues with improved properties.

PROTAC and Molecular Glue Development: The field of targeted protein degradation offers a novel therapeutic modality. Technologies like PROTACs (Proteolysis-Targeting Chimeras) require a ligand that can bind to a protein of interest. Benzamide derivatives have already been successfully used as binders for targets like histone deacetylases (HDACs) in PROTAC design. nih.gov If this compound is found to bind to a disease-relevant protein, it could be incorporated as the "warhead" of a novel PROTAC to achieve targeted degradation of that protein.

Challenges and Opportunities in Benzamide-Based Compound Research

While the future of this compound is promising, its development falls within the broader context of challenges and opportunities inherent to benzamide-based research.

Opportunities:

Scaffold Versatility: The benzamide core is a highly versatile scaffold that can be readily modified. The two phenyl rings offer multiple positions for substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity. mdpi.com This synthetic tractability enables the rapid generation of focused libraries to explore structure-activity relationships. researchgate.net

Broad Bioactivity: The demonstrated success of benzamides across a vast range of therapeutic areas—from psychiatry to oncology to infectious disease—means that new derivatives have a high probability of exhibiting some form of biological activity, making them a rich area for continued exploration. d-nb.infonih.govnih.gov

Improving on Existing Drugs: Many first-generation benzamide drugs have limitations, such as off-target effects or poor metabolic stability. There is a significant opportunity to design new analogues like this compound that offer improved selectivity and better drug-like properties. Minor chemical modifications have been shown to dramatically alter the binding profiles of benzamides, allowing for the optimization of selectivity. acs.org

Challenges:

Achieving Selectivity: A direct consequence of the scaffold's versatility is the challenge of achieving high selectivity. A benzamide derivative might interact with multiple, unrelated targets, which can lead to undesirable side effects. For example, a benzamide designed for an anticancer kinase target might also interact with CNS dopamine receptors.

Overcoming Drug Resistance: In both oncology and infectious disease, the emergence of drug resistance is a primary obstacle. Research on new benzamides must include strategies to overcome known resistance mechanisms, for instance, by designing compounds that bind to targets in a novel way or inhibit targets for which resistance is less likely to develop.

Optimizing Pharmacokinetics (ADMET): While biologically active, many simple benzamides suffer from poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. A key challenge is to modify the core structure to enhance properties like oral bioavailability and metabolic stability without sacrificing potency. Balancing properties like lipophilicity is crucial, as highly lipophilic compounds may have better potency but suffer from poor solubility and increased toxicity. mdpi.comfrontiersin.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorophenyl)-3,4-dimethoxybenzamide, and how can coupling reagents optimize yield?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate the carboxylic acid group of 3,4-dimethoxybenzoic acid, enabling amide bond formation with 4-fluoroaniline. Reaction conditions such as low temperature (-50°C) and inert atmospheres improve yield by minimizing side reactions. Characterization via , IR, and elemental analysis confirms structural integrity .

Q. How do pH and solvent polarity affect the fluorescence properties of benzamide derivatives like this compound?

- Methodological Answer : Fluorescence intensity is maximized at pH 5 due to protonation/deprotonation equilibria of the amide and aromatic groups. Polar aprotic solvents (e.g., DMSO) enhance fluorescence by stabilizing excited states, while protic solvents (e.g., water) may quench it via hydrogen bonding. Systematic solvent screening and pH titration (using 0.1 M HCl/NaOH) are recommended for optimizing photophysical studies .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ = 254 nm) are essential. For impurities below 0.1%, use a C18 column with acetonitrile/water gradients. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. NMR spectroscopy (, ) resolves structural ambiguities, particularly for regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound in antiproliferative assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Validate results using orthogonal assays:

- MTT assay : Measures mitochondrial activity.

- Annexin V/PI staining : Quantifies apoptosis vs. necrosis.

- Caspase-3 activation : Confirms apoptotic pathways.

Cross-reference with structurally analogous compounds (e.g., coumarin-acrylamide hybrids) to identify structure-activity trends .

Q. What strategies optimize the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs. Introduce substituents at the 3,4-dimethoxy positions to enhance hydrophobic interactions. Synthesize derivatives with fluorinated side chains (e.g., CF) to improve binding via halogen bonding. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does temperature stability impact the compound’s shelf life in long-term pharmacological studies?

- Methodological Answer : Conduct accelerated stability testing:

- Store samples at 25°C, 40°C, and 60°C with 75% relative humidity.

- Monitor degradation via HPLC at 0, 1, 3, and 6 months.

Degradation products (e.g., hydrolyzed amide bonds) are identified using LC-MS. For labile compounds, lyophilization and storage under argon at -20°C are advised .

Q. What computational methods predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models in software like Schrödinger’s QikProp or SwissADME. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.